molecular formula C16H18N2 B14586661 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- CAS No. 61155-33-7

1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)-

Cat. No.: B14586661
CAS No.: 61155-33-7
M. Wt: 238.33 g/mol
InChI Key: GAQOUWJEBCUCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- is a heterocyclic organic compound with a molecular formula of C16H18N2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- can be achieved through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . This method is efficient, yielding 78-92% of the desired product, and is characterized by simple operation, metal-free catalysis, and acid or base-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as cyclocondensation and 1,3-dipolar cycloadditions, can be scaled up for industrial applications. These methods typically involve the use of readily available starting materials and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclocondensation, and aryl halides for substitution reactions. Conditions vary depending on the desired reaction, but they generally involve mild temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties. For example, N-arylpyrazoles are commonly synthesized through substitution reactions and have applications in medicinal chemistry .

Scientific Research Applications

1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- include:

Uniqueness

What sets 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-(1-naphthalenyl)- apart from similar compounds is its unique naphthalenyl substitution, which can impart distinct chemical and biological properties

Properties

CAS No.

61155-33-7

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

3,5,5-trimethyl-1-naphthalen-1-yl-4H-pyrazole

InChI

InChI=1S/C16H18N2/c1-12-11-16(2,3)18(17-12)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,11H2,1-3H3

InChI Key

GAQOUWJEBCUCTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C)C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.